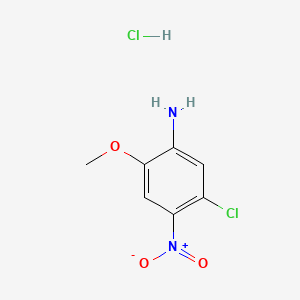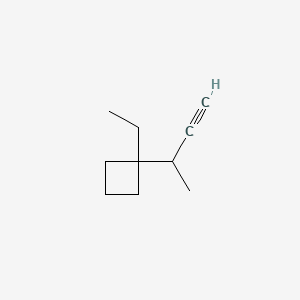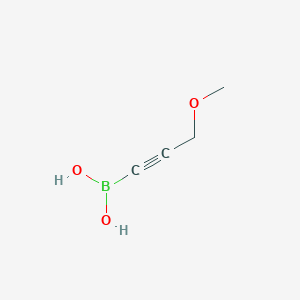
(3-Methoxyprop-1-yn-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxyprop-1-yn-1-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a methoxypropynyl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds, making them valuable intermediates in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyprop-1-yn-1-yl)boronic acid typically involves the reaction of a suitable alkyne with a boron-containing reagent. One common method is the hydroboration of 3-methoxyprop-1-yne using a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often require the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the hydroboration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(3-Methoxyprop-1-yn-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted boronic acids .
科学的研究の応用
(3-Methoxyprop-1-yn-1-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-Methoxyprop-1-yn-1-yl)boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The compound can also participate in catalytic cycles, facilitating the formation of carbon-carbon bonds in organic synthesis .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Similar in structure but with a phenyl group instead of a methoxypropynyl group.
Vinylboronic acid: Contains a vinyl group instead of a methoxypropynyl group.
Alkynylboronic acids: A broader class of compounds with various alkynyl groups attached to the boronic acid moiety.
Uniqueness
(3-Methoxyprop-1-yn-1-yl)boronic acid is unique due to the presence of the methoxypropynyl group, which imparts distinct reactivity and properties compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and research areas .
特性
分子式 |
C4H7BO3 |
|---|---|
分子量 |
113.91 g/mol |
IUPAC名 |
3-methoxyprop-1-ynylboronic acid |
InChI |
InChI=1S/C4H7BO3/c1-8-4-2-3-5(6)7/h6-7H,4H2,1H3 |
InChIキー |
QRNCAZFQVOVGGW-UHFFFAOYSA-N |
正規SMILES |
B(C#CCOC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


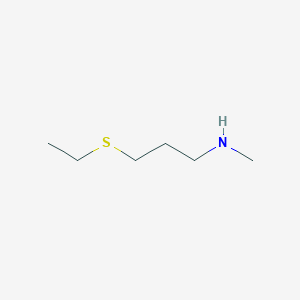
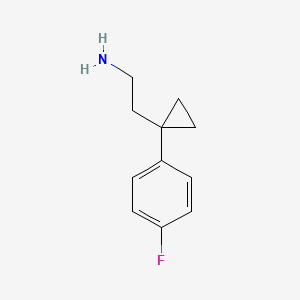
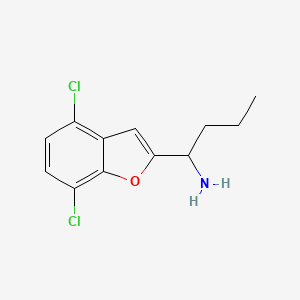
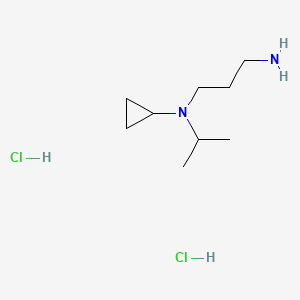
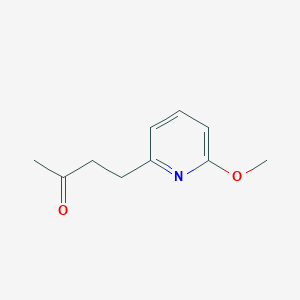
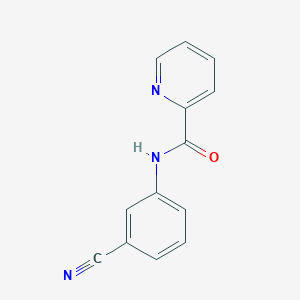
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
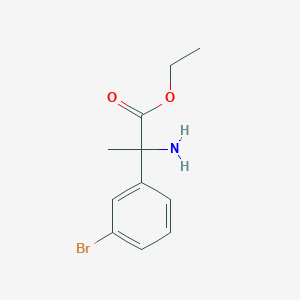
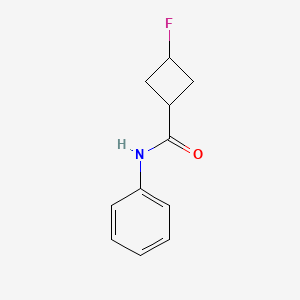
![rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride](/img/structure/B15317371.png)

![5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)
